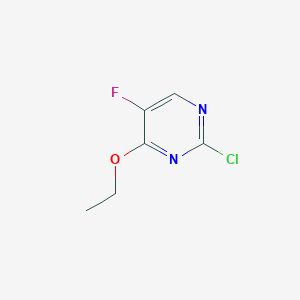

2-Chloro-4-ethoxy-5-fluoropyrimidine

概要

説明

2-Chloro-4-ethoxy-5-fluoropyrimidine is an organic compound that belongs to the pyrimidine family . It has a molecular weight of 176.58 .

Molecular Structure Analysis

The linear formula of 2-Chloro-4-ethoxy-5-fluoropyrimidine is C6H6ClFN2O .Physical And Chemical Properties Analysis

2-Chloro-4-ethoxy-5-fluoropyrimidine is a liquid at room temperature . It has a density of 1.439 g/mL at 20 °C .科学的研究の応用

Synthesis and Potential as Kinase Inhibitors

- 2,4-Disubstituted-5-fluoropyrimidines, including variants like 2-Chloro-4-ethoxy-5-fluoropyrimidine, have been synthesized as part of research into kinase inhibitors, particularly for anticancer applications. These compounds have been created through regioselective substitution and amide preparation processes (Wada et al., 2012).

Role in Cancer Treatment

- S-1, an oral fluoropyrimidine derivative used in cancer treatment, contains compounds similar to 2-Chloro-4-ethoxy-5-fluoropyrimidine. S-1 has shown effectiveness in treating various carcinomas with lower gastrointestinal toxicity, indicating the potential utility of related fluoropyrimidines in cancer therapy (Chhetri et al., 2016).

Herbicidal Activity

- Compounds related to 2-Chloro-4-ethoxy-5-fluoropyrimidine have been studied for their herbicidal activity. Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring demonstrated moderate to high herbicidal effectiveness against various weeds, suggesting applications in agriculture (Tajik & Dadras, 2011).

Immune-Modulating Effects

- 5-Substituted 2-amino-4,6-dichloropyrimidines, similar to 2-Chloro-4-ethoxy-5-fluoropyrimidine, have shown inhibitory effects on immune-activated nitric oxide production. These compounds were effective without suppressing cell viability, highlighting their potential in immune modulation (Jansa et al., 2014).

Radiosensitization Properties

- Gimeracil, a component of the oral fluoropyrimidine derivative S-1 and structurally related to 2-Chloro-4-ethoxy-5-fluoropyrimidine, has shown potential in sensitizing cells to radiation. This effect is due to inhibition of homologous recombination, a key repair mechanism for DNA double-strand breaks caused by radiotherapy (Takagi et al., 2010).

Synthesis for Antiviral Activity

- Synthesis of 5-Chloro-5-fluoro-6-alkoxypyrimidines, related to 2-Chloro-4-ethoxy-5-fluoropyrimidine, and their screening for antiviral activity have been conducted. Some derivatives showed high antiviral activity against respiratory syncytial virus and human flu viruses, suggesting potential applications in antiviral drug development (Chernikova et al., 2019).

Genotyping for Drug Safety

- Studies have focused on genotyping specific enzymes like DPYD to individualize fluoropyrimidine therapy, including drugs related to 2-Chloro-4-ethoxy-5-fluoropyrimidine. This approach aims to improve patient safety by adjusting drug dosages based on genetic markers, thereby reducing toxicity risks (Deenen et al., 2016).

Colorectal Cancer Treatment

- The efficacy of S-1, which includes similar compounds to 2-Chloro-4-ethoxy-5-fluoropyrimidine, has been evaluated in colorectal cancer. S-1 has shown promise in improving therapeutic efficacy and tolerability, indicating the potential role of related fluoropyrimidines in colorectal cancer management (Miyamoto et al., 2014).

Synthesis and Environmental Impact

- Research has explored the synthesis of 2,4-dichloro-5-fluoropyrimidine and the recovery of waste products from the process. This study reflects a growing interest in sustainable chemical synthesis and environmental impacts of pharmaceutical manufacturing (Yongfeng et al., 2015).

Predicting Fluoropyrimidine Toxicity

- Pharmacogenetic studies have identified specific gene variants predicting toxicity to fluoropyrimidine therapy. This research is crucial for personalized medicine approaches in treating cancer with fluoropyrimidine-based drugs, including those related to 2-Chloro-4-ethoxy-5-fluoropyrimidine (Loganayagam et al., 2013).

Implications for Personalized Medicine

- The role of dihydropyrimidine dehydrogenase polymorphisms in fluoropyrimidine toxicity has been explored, highlighting the importance of personalized medicine in cancer treatment. Understanding these genetic factors can lead to more effective and safer use of fluoropyrimidine-based medications (Del Re et al., 2010).

Adjuvant Chemotherapy for Lung Cancer

- S-1, containing similar compounds to 2-Chloro-4-ethoxy-5-fluoropyrimidine, has been studied as adjuvant chemotherapy for non-small-cell lung cancer. This research demonstrates the potential of fluoropyrimidine derivatives in lung cancer treatment, offering alternative options to traditional chemotherapy regimens (Tsuchiya et al., 2014).

Safety and Hazards

特性

IUPAC Name |

2-chloro-4-ethoxy-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c1-2-11-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPOUYCSSTWMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292218 | |

| Record name | 2-chloro-4-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154-90-5 | |

| Record name | 2-Chloro-4-ethoxy-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC80851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

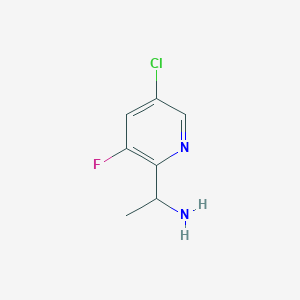

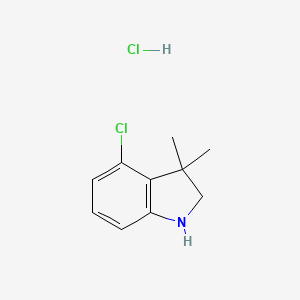

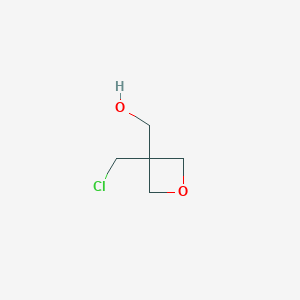

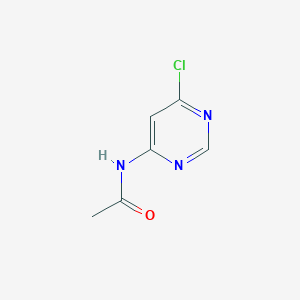

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3024600.png)

![7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B3024609.png)

![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)

![(1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3024620.png)